Benzyl((benzyloxy)carbonyl)-L-lysinate

Catalog No.
S8954984
CAS No.
5591-94-6
M.F
C21H26N2O4
M. Wt
370.4 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl((benzyloxy)carbonyl)-L-lysinate

CAS Number

5591-94-6

Product Name

Benzyl((benzyloxy)carbonyl)-L-lysinate

IUPAC Name

benzyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

InChI

InChI=1S/C21H26N2O4/c22-14-8-7-13-19(20(24)26-15-17-9-3-1-4-10-17)23-21(25)27-16-18-11-5-2-6-12-18/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25)/t19-/m0/s1

InChI Key

GCKQVXGRLKRLHJ-IBGZPJMESA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCCCN)NC(=O)OCC2=CC=CC=C2

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CCCCN)NC(=O)OCC2=CC=CC=C2

Benzyl((benzyloxy)carbonyl)-L-lysinate is a derivative of the amino acid L-lysine, characterized by the presence of a benzyloxycarbonyl group. This compound is notable for its potential applications in peptide synthesis and as a building block in medicinal chemistry. The structure consists of a lysine backbone with a benzyl ester and a benzyloxycarbonyl protecting group on the amino group, which enhances its stability and solubility in organic solvents.

, including:

  • Hydrolysis: The benzyl ester can be hydrolyzed under acidic or basic conditions to yield L-lysine.
  • Oxidation: The benzylic position is susceptible to oxidation, which can lead to the formation of benzaldehyde or benzoic acid derivatives.
  • Coupling Reactions: The compound can be used in peptide coupling reactions, where the protected amino group reacts with carboxylic acids to form peptides.

The biological activity of Benzyl((benzyloxy)carbonyl)-L-lysinate is primarily linked to its role as a precursor in peptide synthesis. Compounds derived from L-lysine are known to exhibit various biological activities, including:

  • Antimicrobial Properties: Some lysine derivatives have shown potential as antimicrobial agents.
  • Neuroprotective Effects: Lysine is involved in neurotransmitter synthesis, and its derivatives may have neuroprotective properties.

The synthesis of Benzyl((benzyloxy)carbonyl)-L-lysinate typically involves several steps:

  • Protection of L-Lysine: The amino group of L-lysine is protected using benzyl chloroformate or similar reagents to form the benzyloxycarbonyl derivative.
  • Formation of the Benzyl Ester: The carboxylic acid group of the protected lysine is esterified with benzyl alcohol under acidic conditions.
  • Purification: The product is purified through crystallization or chromatography to obtain a high-purity compound .

Benzyl((benzyloxy)carbonyl)-L-lysinate has several applications in:

  • Peptide Synthesis: It serves as a building block for synthesizing peptides and proteins with specific functionalities.
  • Medicinal Chemistry: Its derivatives are explored for their potential therapeutic effects, particularly in antimicrobial and neuroprotective applications.

Interaction studies involving Benzyl((benzyloxy)carbonyl)-L-lysinate focus on its reactivity and compatibility with other compounds. Key findings include:

  • Reactivity with Nucleophiles: The benzyloxycarbonyl group can undergo nucleophilic attack, making it useful in various coupling reactions.
  • Compatibility with Biological Systems: Studies indicate that lysine derivatives can interact favorably with biological macromolecules, facilitating their use in drug design .

Similar Compounds

Benzyl((benzyloxy)carbonyl)-L-lysinate shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
N-Benzyloxycarbonyl-L-alanineSimilar protecting group; different amino acidUsed primarily for alanine derivatives
N-Benzyloxycarbonyl-D-lysinateD-isomer of lysine; similar reactivityExplored for different biological effects
N,N-Bis(Cbz)-L-lysineTwo benzyloxycarbonyl groups on lysineEnhanced protection and stability
N-Benzyloxycarbonyl-L-cysteineContains cysteine instead of lysinePotential for thiol-related chemistry

These compounds highlight the versatility of the benzyloxycarbonyl protecting group while illustrating the unique properties that Benzyl((benzyloxy)carbonyl)-L-lysinate possesses as a specific derivative of L-lysine.

Chemoselective Protection Strategies for ε-Amino Group Functionalization

The selective protection of lysine’s ε-amino group is pivotal for directing subsequent reactions to the α-amino or carboxyl groups. Benzyl chloroformate (Cbz-Cl) is the primary reagent for introducing the Cbz group. Under alkaline conditions (pH 8–10), Cbz-Cl reacts with L-lysine’s ε-amino group in aqueous buffers, forming a stable carbamate linkage while leaving the α-amino group free for further modifications. For example, β-cyclodextrin-mediated synthesis achieves 80% yield by encapsulating L-lysine and Cbz-Cl in a supramolecular host-guest complex, enhancing regioselectivity.

A key challenge lies in avoiding overprotection. Competitive reactions with hydroxyl or carboxyl groups are mitigated by using aprotic solvents (e.g., dichloromethane) and controlled stoichiometry. The resulting Cbz-Lys-OH intermediate is then esterified with benzyl alcohol via Steglich esterification, employing dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxyl group.

Solid-Phase vs. Solution-Phase Synthesis Approaches

Solid-phase synthesis leverages resin-bound lysine derivatives for iterative peptide chain elongation. For instance, Cbz-Lys-OBzl·HCl has been used in hypusinated peptide synthesis, where the benzyl ester facilitates cleavage from Wang resin under mild acidic conditions (e.g., trifluoroacetic acid). This method minimizes side reactions and simplifies purification but requires specialized equipment.

In contrast, solution-phase synthesis employs traditional organic techniques. A representative protocol involves:

  • Reacting L-lysine with Cbz-Cl in a carbonate buffer (pH 8) at 20°C for 5 minutes.
  • Extracting the product with ethyl acetate and evaporating the solvent.
  • Esterifying the carboxyl group with benzyl chloride in the presence of triethylamine.

While solution-phase methods are cost-effective, they necessitate rigorous purification via column chromatography to isolate the target compound from byproducts like di-Cbz-lysine.

Catalytic Systems for Efficient Carbobenzoxylation Reactions

Catalytic innovations have significantly improved the efficiency of Cbz group installation. β-Cyclodextrin, a cyclic oligosaccharide, acts as a supramolecular catalyst by preorganizing L-lysine and Cbz-Cl within its hydrophobic cavity, accelerating the reaction rate by 3-fold compared to uncatalyzed conditions. Transition metal catalysts, such as palladium on carbon (Pd/C), are indispensable for deprotection via hydrogenolysis, selectively removing the benzyl ester while retaining the Cbz group.

Recent advances include photoredox catalysis for mild Cbz group introduction. Under blue light irradiation, eosin Y catalyzes the oxidation of benzyl alcohol to Cbz-Cl in situ, reducing reliance on hazardous phosgene.

Biocatalytic Routes Using Enzyme-Mediated Amino Acid Modifications

Enzymatic strategies offer greener alternatives to traditional synthesis. Lipases (e.g., Candida antarctica Lipase B) catalyze the transesterification of Cbz-Lys-OH with benzyl alcohol in non-aqueous media, achieving 65% conversion at 37°C. Proteases like trypsin have been engineered to recognize and modify lysine’s ε-amino group, though yields remain suboptimal (≤30%).

Future directions include leveraging directed evolution to optimize enzyme specificity for Cbz-Lys-OBzl production, potentially enabling one-pot cascades from unprotected lysine.

XLogP3

3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

370.18925731 g/mol

Monoisotopic Mass

370.18925731 g/mol

Heavy Atom Count

27

Dates

Last modified: 11-21-2023

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